![molecular formula C9H10O4S B1267157 (4-Methylphenyl)sulfonyl acetate CAS No. 26908-82-7](/img/structure/B1267157.png)
(4-Methylphenyl)sulfonyl acetate
Overview
Description
“(4-Methylphenyl)sulfonyl acetate” is a chemical compound with the molecular formula C9H10O4S . It is also known by other names such as “Acetic 4-methylbenzenesulfonic anhydride” and "Tosyl Acetate" .
Synthesis Analysis
The synthesis of sulfonyl compounds has been a topic of interest in organic chemistry. A study published in Nature Communications discussed the generation and use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Molecular Structure Analysis
The molecular structure of “(4-Methylphenyl)sulfonyl acetate” consists of a sulfonyl group attached to a 4-methylphenyl group and an acetate group . The InChI string representation of the molecule isInChI=1S/C9H10O4S/c1-7-3-5-9(6-4-7)14(11,12)13-8(2)10/h3-6H,1-2H3
. Chemical Reactions Analysis
Sulfinyl radicals, one of the fundamental classes of S-centered radicals, have been used in synthetic applications in organic chemistry . Experimental and theoretical mechanistic investigations suggest that these reactions proceed through sequential sulfonyl and sulfinyl radical addition .Physical And Chemical Properties Analysis
“(4-Methylphenyl)sulfonyl acetate” has a molecular weight of 214.24 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 .Scientific Research Applications
Anti-inflammatory Research
“(4-Methylphenyl)sulfonyl acetate” derivatives have been explored for their anti-inflammatory properties. Compounds with a sulfonyl functional group, like this one, are often investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .
Antimicrobial Activity
Similar sulfonyl-containing compounds have been synthesized and assessed for antimicrobial activities. The sulfonyl group can interact with bacterial proteins or enzymes, disrupting their function and leading to potential applications in combating infections .
Synthesis of Indole Derivatives
The sulfonyl group in “(4-Methylphenyl)sulfonyl acetate” can be used in the synthesis of indole derivatives. These derivatives are significant due to their presence in many natural products and pharmaceuticals with diverse biological activities .
Computational Chemistry Studies
Sulfonamide compounds, which are structurally related to “(4-Methylphenyl)sulfonyl acetate”, are subjects of computational studies to understand their molecular structure, stability, and reactivity, which is crucial for designing new drugs and materials .
Drug Development
The sulfonyl group is a common feature in many drug molecules. “(4-Methylphenyl)sulfonyl acetate” could serve as an intermediate in the synthesis of more complex drug candidates, especially in the development of new therapeutic agents .
Chemical Synthesis
This compound can be used as a reagent or intermediate in various chemical syntheses due to its reactive sulfonyl group, which can undergo different chemical transformations to produce a wide range of chemical products .
Mechanism of Action
Target of Action
Related compounds such as 2-{[(4-methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs have been synthesized and screened for their in vivo efficacy in pyloric ligation model . These compounds have shown potential antiulcer activity .
Mode of Action
Related compounds have been found to exhibit antiulcer activity, suggesting a possible interaction with gastric mucosa and inhibition of h+/k+ atpase activity . This interaction could lead to a decrease in gastric acid secretion, thereby providing relief from ulcer symptoms .
Biochemical Pathways
Related compounds have been found to inhibit h+/k+ atpase activity in the gastric mucosa . This inhibition could potentially affect the biochemical pathway responsible for gastric acid secretion.
Result of Action
Related compounds have shown potential antiulcer activity, suggesting that they may help in reducing gastric acid secretion and providing relief from ulcer symptoms .
Future Directions
The future directions in the research and application of sulfonyl compounds like “(4-Methylphenyl)sulfonyl acetate” could involve further exploration of sulfinyl radicals in organic synthesis . This could potentially lead to the development of new methodologies for assembling valuable sulfoxide compounds .
properties
IUPAC Name |
(4-methylphenyl)sulfonyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-7-3-5-9(6-4-7)14(11,12)13-8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAJUPONZOXFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303414 | |
Record name | (4-methylphenyl)sulfonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)sulfonyl acetate | |
CAS RN |
26908-82-7 | |
Record name | NSC158268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-methylphenyl)sulfonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (4-Methylphenyl)sulfonyl acetate utilized in the synthesis of vinylogous sulfonamides?
A1: (4-Methylphenyl)sulfonyl acetate serves as an electrophilic reagent that reacts with the methiodide salts of 1-alkylpyrrolidine-2-thiones. [] This condensation reaction forms a new carbon-carbon bond, resulting in the formation of 2-[[(4-Methylphenyl)sulfonyl]methylene]pyrrolidines, which are classified as vinylogous sulfonamides. []
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